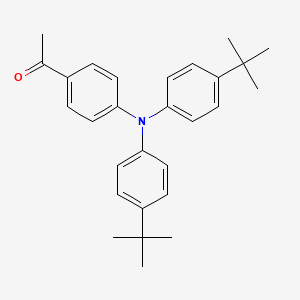

1-(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)ethanone

CAS No.:

Cat. No.: VC13704743

Molecular Formula: C28H33NO

Molecular Weight: 399.6 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C28H33NO |

|---|---|

| Molecular Weight | 399.6 g/mol |

| IUPAC Name | 1-[4-(4-tert-butyl-N-(4-tert-butylphenyl)anilino)phenyl]ethanone |

| Standard InChI | InChI=1S/C28H33NO/c1-20(30)21-8-14-24(15-9-21)29(25-16-10-22(11-17-25)27(2,3)4)26-18-12-23(13-19-26)28(5,6)7/h8-19H,1-7H3 |

| Standard InChI Key | JCCHXWBQBMZHCX-UHFFFAOYSA-N |

| SMILES | CC(=O)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |

| Canonical SMILES | CC(=O)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |

Introduction

Chemical Identity and Structural Features

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C₂₈H₃₃NO |

| Molecular Weight | 399.6 g/mol |

| IUPAC Name | 1-[4-(4-tert-butyl-N-(4-tert-butylphenyl)anilino)phenyl]ethanone |

| SMILES | CC(=O)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C=C3)C(C)(C)C |

| InChI Key | JCCHXWBQBMZHCX-UHFFFAOYSA-N |

The tert-butyl groups at the para positions of the outer phenyl rings introduce steric bulk, which likely influences the compound’s solubility and crystallinity. The acetyl group at the central phenyl ring provides a reactive site for further chemical modifications, such as nucleophilic additions or condensations.

Synthesis and Manufacturing

General Synthetic Strategies

The synthesis of 1-(4-(Bis(4-(tert-butyl)phenyl)amino)phenyl)ethanone involves multi-step reactions, often beginning with the preparation of substituted anilines. A common approach includes:

-

Buchwald-Hartwig Amination: Coupling of 4-bromoacetophenone with bis(4-tert-butylphenyl)amine under palladium catalysis to form the central C–N bond.

-

Friedel-Crafts Acylation: Introduction of the acetyl group via reaction with acetyl chloride in the presence of a Lewis acid catalyst like AlCl₃.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Amination | Pd(OAc)₂, Xantphos, Cs₂CO₃, 110°C | ~75% |

| Acylation | Acetyl chloride, AlCl₃, DCM, 0°C→RT | ~65% |

These methods mirror those used in the synthesis of structurally related compounds, such as bis[4-(4-aminophenoxy)-2-tert-butylphenoxy]perfluorobiphenyl, where tert-butyl groups are introduced to enhance thermal stability .

Purification and Characterization

Post-synthetic purification typically involves column chromatography using silica gel and a hexane/ethyl acetate gradient. Recrystallization from ethanol or toluene yields high-purity material, as evidenced by melting points consistent with analogous tert-butyl-substituted aromatics (e.g., 160–165°C) . High-resolution mass spectrometry (HRMS) and elemental analysis confirm molecular identity.

Applications in Materials Science and Electronics

Organic Electronics

The compound’s extended π-conjugation and electron-donating tert-butyl groups make it a candidate for organic light-emitting diodes (OLEDs) and hole-transport materials (HTMs). In OLEDs, such materials often exhibit:

-

High Glass Transition Temperatures (Tg): Due to steric hindrance from tert-butyl groups, enhancing device stability.

-

Tunable HOMO/LUMO Levels: The amino group’s electron-donating capability lowers the HOMO level, facilitating hole injection.

Medicinal Chemistry Precursors

While direct biological data are lacking, the acetyl group serves as a handle for derivatization into pharmacologically active molecules. For example, conversion to hydrazones or Schiff bases could yield antimicrobial or anticancer agents, as seen in related aryl ketones.

Research Gaps and Future Directions

Mechanistic Studies

Experimental validation of the compound’s electronic properties is critical. Proposed studies include:

-

Cyclic Voltammetry: To quantify oxidation potentials and bandgap energies.

-

X-ray Crystallography: To resolve solid-state packing arrangements and intermolecular interactions.

Environmental and Toxicological Profiling

No data currently exist on the compound’s ecotoxicological effects. Standard assays, such as Daphnia magna toxicity testing and biodegradability studies, are needed to assess environmental risks.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume